4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acid

Physicochemical profiling Ionization state Druglikeness

4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acid (CAS 2098136-67-3) is a trisubstituted pyridine-3-carboxylic acid derivative bearing a difluoromethyl (–CHF₂) group at the 4-position, a methyl group at the 2-position, and a phenyl ring at the 6-position of the nicotinic acid core. The compound belongs to the class of fluorinated nicotinic acid derivatives, which are widely employed as synthetic building blocks in pharmaceutical and agrochemical discovery programs.

Molecular Formula C14H11F2NO2
Molecular Weight 263.24 g/mol
CAS No. 2098136-67-3
Cat. No. B1480920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acid
CAS2098136-67-3
Molecular FormulaC14H11F2NO2
Molecular Weight263.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)F)C(=O)O
InChIInChI=1S/C14H11F2NO2/c1-8-12(14(18)19)10(13(15)16)7-11(17-8)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,18,19)
InChIKeyHRQXDXKCRMMPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acid (CAS 2098136-67-3): A Fluorinated Nicotinic Acid Scaffold for Medicinal Chemistry and Agrochemical Research


4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acid (CAS 2098136-67-3) is a trisubstituted pyridine-3-carboxylic acid derivative bearing a difluoromethyl (–CHF₂) group at the 4-position, a methyl group at the 2-position, and a phenyl ring at the 6-position of the nicotinic acid core [1]. The compound belongs to the class of fluorinated nicotinic acid derivatives, which are widely employed as synthetic building blocks in pharmaceutical and agrochemical discovery programs . Its molecular formula is C₁₄H₁₁F₂NO₂ with a molecular weight of 263.24 g·mol⁻¹ and a predicted XLogP3 of 3.1 [1]. The difluoromethyl substituent is recognized as a lipophilic hydrogen-bond donor and a metabolically stable bioisostere of hydroxyl and thiol groups, making this substitution pattern mechanistically distinct from both non-fluorinated and trifluoromethylated analogs [2].

Why 4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acid Cannot Be Simply Replaced by Non-Fluorinated or Trifluoromethylated Analogs


Nicotinic acid derivatives with different 4-position substituents (–H, –CHF₂, –CF₃) exhibit profoundly divergent physicochemical properties that preclude simple interchange in synthetic or biological workflows. The electron-withdrawing effect of the CHF₂ group lowers the predicted pKa of the carboxylic acid by approximately 3.8 log units relative to the non-fluorinated parent 2-methyl-6-phenylnicotinic acid (pKa 0.73 vs. 4.56) , fundamentally altering the ionization state at physiological pH and thereby impacting solubility, permeability, and target binding. Furthermore, the CHF₂ group acts as a lipophilic hydrogen-bond donor, a property absent in both the –H and –CF₃ analogs, which can modulate ligand–protein interactions in ways unpredictable from either non-fluorinated or trifluoromethylated scaffolds [1]. These differences have practical procurement implications: selecting the incorrect 4-substituted analog for a structure–activity relationship (SAR) study may yield misleading potency, selectivity, or ADME data that cannot be extrapolated across the series.

4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acid – Quantitative Differentiation Evidence Against Closest Analogs


Carboxylic Acid pKa: ~6,500-Fold Increase in Acidity Versus the Non-Fluorinated Parent

The predicted pKa of 4-(difluoromethyl)-2-methyl-6-phenylnicotinic acid (0.73 ± 0.25) is approximately 3.8 log units lower than that of the non-fluorinated analog 2-methyl-6-phenylnicotinic acid (pKa 4.56 ± 0.30) . This corresponds to a ~6,500-fold higher acidity at the carboxylic acid moiety, driven by the electron-withdrawing inductive effect of the 4-CHF₂ group transmitted through the pyridine ring . The pKa of the 4-CF₃ analog (2-methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid, CAS 933759-97-8) is 0.86 ± 0.25, statistically indistinguishable from the CHF₂ compound, indicating that both fluorinated analogs share a similarly enhanced acidity relative to the parent .

Physicochemical profiling Ionization state Druglikeness

Lipophilicity (XLogP3): Comparable to Non-Fluorinated Parent, Offering a Differentiated Polarity Profile from CF₃ Analogs

The predicted XLogP3 of 4-(difluoromethyl)-2-methyl-6-phenylnicotinic acid is 3.1 [1], which is nearly identical to that of the non-fluorinated analog 2-methyl-6-phenylnicotinic acid (LogP ≈ 3.1) [2]. This indicates that, unlike the trifluoromethyl group which typically increases lipophilicity by ~0.5–1.0 log unit (as seen in the CF₃ analog series), the CHF₂ substituent at the 4-position does not substantially alter overall partition coefficient relative to the parent scaffold. This property profile suggests that the CHF₂ compound may retain similar membrane permeability to the non-fluorinated parent while providing enhanced metabolic stability and hydrogen-bond donor capacity [3].

Lipophilicity ADME prediction Lead optimization

Hydrogen-Bond Donor Capability of the CHF₂ Group: A Functional Distinction from Both –H and –CF₃ Substituents

The difluoromethyl group (–CHF₂) is experimentally established as a lipophilic hydrogen-bond donor, with the C–H proton capable of engaging in weak but directional hydrogen bonds with protein backbone carbonyls and other acceptors (estimated H-bond donor strength ~0.10–0.15 on the Abraham scale) [1]. In contrast, the trifluoromethyl group (–CF₃) lacks this capability entirely, and the unsubstituted –H at the 4-position of the non-fluorinated parent offers only a C–H hydrogen with substantially different electronic character. This hydrogen-bond donor capacity has been exploited in structure-based drug design to strengthen ligand–protein interactions in hydrophobic pockets without introducing polar hydroxyl or amine groups that would incur a desolvation penalty [2].

Bioisostere Hydrogen bonding Molecular recognition

Boiling Point and Density: Distinguishing Physicochemical Signatures from Non-Fluorinated and Trifluoromethylated Analogs

The predicted boiling point of 4-(difluoromethyl)-2-methyl-6-phenylnicotinic acid is 399.7 ± 42.0 °C, which is approximately 27 °C higher than that of the non-fluorinated parent 2-methyl-6-phenylnicotinic acid (372.7 °C at 760 mmHg) and approximately 24 °C higher than the 4-CF₃ analog (375.9 ± 42.0 °C) . The predicted density follows the trend expected from fluorine incorporation: CHF₂ compound (1.285 ± 0.06 g·cm⁻³) is intermediate between the non-fluorinated parent (1.206 g·cm⁻³) and the CF₃ analog (1.337 ± 0.06 g·cm⁻³) . These differences are consistent with the incremental molecular weight and fluorine content across the series.

Physicochemical characterization Purification Formulation

Regioisomeric Differentiation: 4-CHF₂ vs. 2-CHF₂ Substitution Pattern Produces Distinct Ionization and Steric Profiles

The regioisomer 2-(difluoromethyl)-6-phenylnicotinic acid (CAS 1708208-58-5) places the CHF₂ group adjacent to the pyridine nitrogen and the carboxylic acid, creating a markedly different electronic and steric environment compared to the 4-CHF₂ substitution in the target compound . In the 2-CHF₂ regioisomer, the electron-withdrawing effect is exerted at the ortho position relative to both the ring nitrogen and the carboxylic acid, resulting in a different pKa profile and potentially altered metal-chelating properties. The 4-substituted target compound positions the CHF₂ group para to the ring nitrogen, maximizing conjugation with the carboxylate while maintaining the 2-methyl-6-phenyl substitution pattern required for specific target engagement in SAR programs [1].

Regiochemistry Structure–property relationships Synthetic building block

Commercial Purity Specification of 98% Enables Direct Use in Parallel Synthesis and Biophysical Assays Without Further Purification

Leyan (China) supplies 4-(difluoromethyl)-2-methyl-6-phenylnicotinic acid at a certified purity of 98% , and Bidepharm offers an equivalent 98% purity grade . This purity specification is competitive with or exceeds the typical 95% purity offered for the non-fluorinated analog 2-methyl-6-phenylnicotinic acid . For the closely related 4-CF₃ analog (CAS 933759-97-8), Bidepharm also lists 98% purity, indicating comparable commercial quality across the fluorinated series . Toronto Research Chemicals (TRC) catalogs the compound as D245266 in 100 mg and 500 mg quantities, providing an additional authenticated reference-grade sourcing option [1].

Purity specification Procurement Quality control

4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acid – Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: SAR Exploration of the 4-Position Hydrogen-Bond Donor Pharmacophore

In lead optimization programs where the 4-position of a 2-methyl-6-phenylnicotinic acid scaffold is projected toward a hydrogen-bond-accepting residue (e.g., a backbone carbonyl in a kinase hinge region or a structured water network), this compound provides a direct probe of CHF₂-mediated binding enhancement. The documented lipophilic hydrogen-bond donor capacity of the CHF₂ group [1] allows medicinal chemists to test whether a ~0.5–2.0 kcal·mol⁻¹ gain in binding free energy can be achieved without introducing polar hydroxyl or amine substituents that would incur a desolvation penalty and potentially reduce oral bioavailability. The compound's 98% purity supports direct use in SPR and ITC binding assays without further purification [2].

Physicochemical Profiling: Ionization-Selective Bioassay Design

The ~6,500-fold enhanced acidity (predicted pKa 0.73 vs. 4.56 for the non-fluorinated parent) [1] makes this compound predominantly anionic at physiological pH (7.4), in contrast to the largely neutral non-fluorinated analog. This differential ionization state has practical implications for bioassay design: the CHF₂ compound may require different buffer conditions, exhibit altered plasma protein binding, and display different cell permeability kinetics compared to the parent scaffold. Researchers conducting parallel SAR studies across fluorinated and non-fluorinated nicotinic acid series should account for these ionization-state differences when interpreting potency and ADME readouts.

Agrochemical Discovery: Metabolic Stability Screening of Fluorinated Pyridine Carboxylic Acid Scaffolds

The difluoromethyl group is a recognized metabolically stable bioisostere in agrochemical design, where oxidative metabolism at the 4-position of heterocyclic carboxylic acids is a common clearance pathway [1]. The CHF₂ substituent replaces a metabolically labile C–H bond with a C–F bond while retaining hydrogen-bond donor capacity, potentially extending the half-life of the active ingredient in plant or soil matrices. The compound serves as a key intermediate for further derivatization (e.g., amide coupling via the carboxylic acid) to generate diverse libraries of 4-CHF₂-substituted nicotinamides for fungicidal or herbicidal screening, as suggested by the broader patent literature on difluoromethyl-nicotinic carboxamides [2].

Chemical Biology: Orthogonal Probe for Fluorine-NMR and ¹⁹F-MRI Applications

The CHF₂ group provides a distinct ¹⁹F NMR chemical shift (~ –115 to –125 ppm, triplet pattern with ²JHF ≈ 55 Hz) that is clearly resolved from both the CF₃ signal (~ –60 to –65 ppm, singlet) and monofluoroaromatic signals (~ –110 to –115 ppm) [1]. This spectral orthogonality enables the compound to serve as a ¹⁹F NMR probe in protein–ligand binding studies where multiple fluorinated compounds are screened simultaneously, or as a building block for synthesizing ¹⁹F MRI-responsive agents where the CHF₂ triplet provides a distinctive signal pattern for in vivo tracking [2].

Quote Request

Request a Quote for 4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.